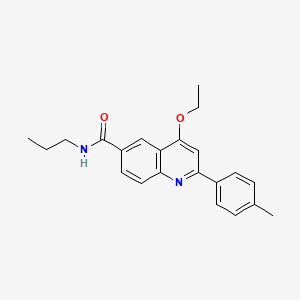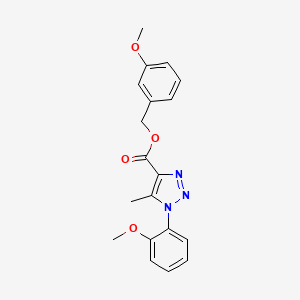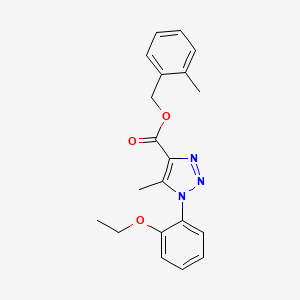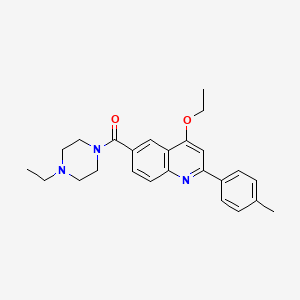
4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide, also known as EMPPC, is an organic compound with a wide range of potential applications in scientific research and experimentation. This molecule is of particular interest due to its unique structure that is composed of an aromatic ring system and two amide bonds. The structure of this compound lends itself to a variety of uses, from synthesizing other compounds to studying the effects of its components on biological systems.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide has a wide range of potential applications in scientific research. One such application is in the field of drug delivery. It has been shown to be effective in the delivery of various drugs to target cells, as well as in the uptake of drugs by cells. Additionally, 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide has been studied for its potential as an anti-inflammatory agent and for its antioxidant properties. It has also been studied as a potential treatment for various cancers, including prostate and breast cancer. Furthermore, 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide has been studied as a potential treatment for Alzheimer’s disease, as it has been shown to inhibit the formation of amyloid plaques.
Wirkmechanismus
The mechanism of action of 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide is not yet fully understood. However, it is believed that the compound binds to certain receptors on the cell surface, which triggers a cascade of biochemical reactions that can lead to a variety of effects. For instance, it has been shown to activate certain pathways that can lead to the production of anti-inflammatory molecules, as well as molecules that can protect cells from oxidative stress. Additionally, it has been shown to inhibit the activity of certain enzymes, such as those involved in the formation of amyloid plaques.
Biochemical and Physiological Effects
4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been shown to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress. Furthermore, it has been shown to have anti-diabetic effects, as it can reduce the levels of glucose in the bloodstream. Finally, it has been studied for its potential anti-Alzheimer’s disease effects, as it can inhibit the formation of amyloid plaques.
Vorteile Und Einschränkungen Für Laborexperimente
4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide has several advantages for use in laboratory experiments. Firstly, it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it has a wide range of potential applications, making it a useful tool for researchers. However, there are some limitations to using 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide in laboratory experiments. For instance, it is difficult to obtain in large quantities, and the effects of the compound can vary depending on the concentration. Furthermore, the effects of the compound on biological systems are still not fully understood, making it difficult to predict the results of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research into 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide. For instance, further studies could be conducted to better understand its mechanism of action, as well as to determine its potential therapeutic effects. Additionally, further studies could be conducted to determine its potential as an anti-inflammatory, antioxidant, and anti-cancer agent. Furthermore, further studies could be conducted to determine the potential of 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide as a drug delivery system, as well as to determine its potential as a treatment for Alzheimer’s disease. Finally, further studies could be conducted to determine the potential of 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide as a tool for studying the effects of other compounds on biological systems.
Synthesemethoden
4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide can be synthesized in several different ways. The most common method is to use a Grignard reagent to react with a quinoline-6-carboxylic acid. This reaction involves the addition of magnesium to the quinoline-6-carboxylic acid, followed by the addition of the propyl group and ethoxy group. The reaction is then followed by the addition of a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out in an aqueous solution, and can be performed in a variety of solvents.
Eigenschaften
IUPAC Name |
4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-12-23-22(25)17-10-11-19-18(13-17)21(26-5-2)14-20(24-19)16-8-6-15(3)7-9-16/h6-11,13-14H,4-5,12H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMAXXLMGCXNMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6555723.png)
![2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6555727.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555736.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555745.png)
![N-(2-cyanophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555748.png)
![N-(3-acetylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555749.png)
![3-ethyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6555766.png)


![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6555789.png)


![4-ethoxy-N-[3-(furan-2-yl)propyl]-2-(4-methylphenyl)quinoline-6-carboxamide](/img/structure/B6555814.png)
![8-[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6555816.png)